n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of a fluorine atom on the thiophene ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of the Thiophene and Pyrazole Rings: The final step involves coupling the thiophene and pyrazole rings using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness
n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine is unique due to the presence of both a fluorinated thiophene ring and a methylated pyrazole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClFN3S |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN3S.ClH/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7;/h2-5H,6H2,1H3,(H,11,12);1H |
InChI Key |
BLCDAMUSYPKTKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.